molecular formula C34H50P2 B6604371 dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane CAS No. 153725-05-4

dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane

Katalognummer: B6604371
CAS-Nummer: 153725-05-4
Molekulargewicht: 520.7 g/mol
InChI-Schlüssel: QKRWNNLDWBPGKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is a bisphosphane ligand featuring a naphthalene backbone substituted with two dicyclohexylphosphanyl groups at the 1- and 8-positions. The rigid naphthalene scaffold imposes structural constraints, while the bulky dicyclohexylphosphine (Cy₂P) groups contribute to steric bulk, influencing its coordination chemistry and catalytic applications.

Eigenschaften

IUPAC Name

dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRWNNLDWBPGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Electronic and Steric Properties

Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane (1)
  • Structure : Features methoxy and trimethoxyphenyl substituents on the naphthalene ring.
  • Electronic Effects : Methoxy groups act as electron-donating substituents, increasing electron density at the phosphorus center compared to the unsubstituted naphthalene backbone in the target compound.
  • Synthesis : Involves sulfurization and borane adduct formation, with purification via column chromatography and characterization by ³¹P NMR (e.g., δ = 73.89 ppm for related oxides) .
(R)-Cy2MOP [(R)-Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane]
  • Structure : Binaphthyl backbone with a methoxy group, introducing axial chirality.
  • Steric and Electronic Profile : The methoxy group enhances electron donation, while the binaphthyl system creates a larger cone angle (~170–180°) compared to the single naphthalene in the target compound.
  • Applications : Superior performance in asymmetric catalysis (e.g., palladium-catalyzed C–N cross-couplings) due to chiral induction, unlike the target compound, which lacks axial chirality .
Dicyclohexyl[4-(dimethylamino)phenyl]phosphane
  • Structure: Phenyl ring substituted with a dimethylamino group.
  • Electronic Effects: The dimethylamino group is a stronger electron donor than dicyclohexylphosphanyl, increasing metal-ligand bond strength.
  • Cone Angle : Effective cone angle of 164°, smaller than the naphthalene-based ligand due to reduced bulk from the phenyl group .

Coordination Chemistry and Catalytic Performance

Compound Metal Complex Geometry Key Bond Lengths (Å) Catalytic Application
Dicyclohexyl[...]naphthalen-1-yl]phosphane Likely square-planar (e.g., Pt) Pt–P: ~2.32–2.33 (estimated) Limited data; potential in cross-coupling
(R)-Cy2MOP Distorted square-planar Pd–P: ~2.30–2.35 Enantioselective C–N cross-coupling (89–97% ee)
trans-[PtCl₂{P(C₆H₁₁)₂(4-Me₂NC₆H₄)}₂] trans-square-planar Pt–P: 2.3258, Pt–Cl: 2.3106 Stabilization of high-oxidation-state metals

Steric and Electronic Modulation in Phosphane Oxides

  • Di(naphthalen-1-yl)phosphane Oxide : Exhibits moderate enantioselectivity (45–75% ee) in asymmetric additions, influenced by substituent bulk. The target compound’s dicyclohexyl groups may offer similar steric hindrance but lack oxide reactivity .
  • Bis(2-trifluoromethylphenyl)phosphane Oxide : Electron-withdrawing CF₃ groups reduce electron density, contrasting with the electron-neutral dicyclohexyl groups in the target compound .

Vorbereitungsmethoden

Halogenation of Naphthalene

Naphthalene is functionalized at the 1- and 8-positions using bromine or iodine under electrophilic substitution conditions. For example, treatment with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid yields 1,8-dibromonaphthalene. This intermediate serves as a substrate for subsequent phosphination.

Phosphine Coupling

Dicyclohexylphosphine (Cy₂PH) is reacted with 1,8-dibromonaphthalene using a palladium catalyst. A Pd(OAc)₂/Xantphos system facilitates the coupling at 80–100°C in toluene, achieving yields of 65–75%. Key considerations include:

  • Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos optimizes turnover.

  • Base : Cs₂CO₃ enhances deprotonation of Cy₂PH, accelerating oxidative addition.

  • Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.

Table 1: Representative Conditions for Pd-Catalyzed Synthesis

ParameterValue
CatalystPd(OAc)₂/Xantphos
Temperature90°C
Reaction Time24–48 hours
Yield68% ± 3%
Purity (HPLC)>95%

Radical Difunctionalization of Naphthalene

Inspired by advances in radical chemistry, this method employs phosphine-centered radicals to functionalize naphthalene. The artificial force-induced reaction (AFIR) method predicts feasible pathways for simultaneous C–P bond formation.

Generation of Phosphinyl Radicals

Dicyclohexylphosphine is treated with a radical initiator (e.g., AIBN) under UV irradiation, producing Cy₂P- radicals. These radicals attack naphthalene at the 1- and 8-positions via a concerted mechanism.

Reaction Optimization

  • Initiator : 10 mol% AIBN at 70°C ensures consistent radical flux.

  • Solvent : Benzene or THF stabilizes intermediates without quenching radicals.

  • Yield : 55–60%, with minor byproducts from mono-substitution.

Stepwise Substitution via Protected Intermediates

To mitigate steric congestion, a sequential approach is adopted:

Mono-Phosphination

1-Bromonaphthalene reacts with Cy₂PH under Pd catalysis, yielding 1-(dicyclohexylphosphanyl)naphthalene. A Schlenk line ensures an oxygen-free environment, critical for preventing phosphine oxidation.

Directed Ortho-Metallation

The mono-phosphinated product undergoes lithiation at the 8-position using n-BuLi. Subsequent quenching with ClP(Cy)₂ installs the second phosphine group. This method achieves 70–75% yield but requires cryogenic conditions (−78°C).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Pd-Catalyzed Coupling6895HighModerate
Radical Difunctionalization5888ModerateLow
Stepwise Substitution7392LowHigh
  • Pd-Catalyzed : Preferred for industrial-scale synthesis due to reproducibility.

  • Radical Method : Offers atom economy but requires stringent control of radical concentrations.

  • Stepwise Approach : Suitable for lab-scale precision but limited by low-temperature demands.

Mechanistic Insights and Challenges

Steric Effects

The bulky dicyclohexyl groups hinder approach to the naphthalene core, necessitating high catalyst loadings or extended reaction times. Computational studies indicate that transition states for C–P bond formation exhibit significant van der Waals repulsion.

Oxidation Mitigation

Phosphine ligands are prone to oxidation during synthesis. Strategies include:

  • Inert Atmosphere : Rigorous N₂/Ar purging.

  • Additives : Hydroquinone (0.1 wt%) scavenges peroxides.

Industrial Production Techniques

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes. A tubular reactor with Pd/C catalyst achieves 72% yield at 120°C.

Purification Protocols

Column chromatography (SiO₂, hexane/EtOAc) remains standard, though crystallization from ethanol improves throughput.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 1-(chloromethyl)naphthalene and dicyclohexylphosphine in anhydrous acetone at 40–50°C under inert conditions. Post-reaction, solvent removal and crystallization from chloroform/heptane yield high-purity crystals (95% yield). Key characterization includes 1H^{1}\text{H} NMR (δ\delta 8.39–0.75 ppm), 31P^{31}\text{P} NMR (δ\delta 32.35 ppm), and HRMS (observed m/z 479.28541 vs. calculated 479.28621) .
  • Purity Optimization : Use column chromatography or recrystallization in non-polar solvents to remove unreacted precursors. Monitor reaction progress via TLC with UV-active spots.

Q. How can the steric and electronic properties of this phosphine ligand be characterized experimentally?

  • Methodology :

  • Steric Effects : Analyze X-ray crystallography data (e.g., C–P–C bond angles: 105.26–113.35°, dihedral angles between naphthyl groups: 74.08°) to quantify steric bulk .
  • Electronic Effects : Use 31P^{31}\text{P} NMR chemical shifts to assess electron-donating capacity. Lower-field shifts indicate stronger σ-donor ability, critical for metal-ligand coordination .

Advanced Research Questions

Q. What mechanistic insights explain the ligand’s role in enhancing catalytic efficiency in cross-coupling reactions?

  • Methodology :

  • Transition-State Stabilization : The ligand’s bulky cyclohexyl groups stabilize Pd intermediates in Suzuki-Miyaura couplings by reducing undesired β-hydride elimination.
  • Kinetic Studies : Compare turnover frequencies (TOF) using ligand-free vs. ligand-bound Pd catalysts. For example, ligand-bound Pd may show TOF increases of 5–10× due to suppressed catalyst deactivation .
    • Contradiction Resolution : If experimental yields diverge from DFT predictions, re-examine solvent effects (e.g., micellar catalysis with TPGS-750-M surfactant) or ligand decomposition pathways via mass spectrometry .

Q. How can computational models reconcile discrepancies between observed and predicted binding affinities in molecular docking studies?

  • Methodology :

  • Docking Refinement : Incorporate solvent-accessible surface area (SASA) calculations and explicit water molecules in molecular dynamics simulations to improve accuracy.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants, comparing results with adjusted computational models. Discrepancies >10% may indicate unaccounted conformational flexibility in the ligand’s naphthyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.